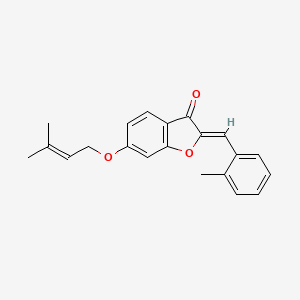

(Z)-2-(2-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

Description

The compound (Z)-2-(2-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one belongs to the aurone class of benzofuran-3(2H)-one derivatives. Aurones are characterized by a benzylidene substituent at the C2 position and a heterocyclic oxygen-containing ring. This compound features a 2-methylbenzylidene group and a 3-methylbut-2-en-1-yloxy substituent at the C6 position.

Properties

IUPAC Name |

(2Z)-6-(3-methylbut-2-enoxy)-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c1-14(2)10-11-23-17-8-9-18-19(13-17)24-20(21(18)22)12-16-7-5-4-6-15(16)3/h4-10,12-13H,11H2,1-3H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHIOIBISMGINE-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

Introduction of Substituents: The 2-methylbenzylidene and 3-methylbut-2-en-1-yl groups are introduced through a series of substitution reactions. These reactions often require the use of strong bases or acids as catalysts.

Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired benzofuran derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Strong bases or acids, depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that benzofuran derivatives can interact with various biological targets, making them promising candidates for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways and targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of dyes, fragrances, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-(2-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural variations among benzofuran-3(2H)-one derivatives include modifications to the benzylidene group (e.g., hydroxy, methoxy, halogen substituents) and the alkoxy side chain at C4. Below is a comparative analysis:

Key Observations :

- Benzylidene Substituents : Electron-donating groups (e.g., methoxy) increase lipophilicity and may enhance tubulin binding, while electron-withdrawing groups (e.g., fluorine) improve metabolic stability .

- C6 Alkoxy Chains : Bulky groups like 3-methylbut-2-en-1-yloxy may prolong half-life by resisting enzymatic degradation compared to simpler chains (e.g., methoxy) .

Anticancer Activity:

- Compound 5a (IC50 < 100 nM): Inhibits PC-3 prostate cancer cells by binding to tubulin’s colchicine site, inducing microtubule depolymerization .

- Compound 6w (3,4-dimethoxybenzylidene): High yield (93.5%) but lower reported potency compared to 5a, suggesting methoxy groups alone are insufficient for nanomolar efficacy .

Antiviral Activity:

- CID: 1804018 (PC3 = 8.74%): Inhibits Marburg virus replication by targeting the nucleoprotein (NP), demonstrating benzofuranones’ versatility . The target compound’s 3-methylbut-2-en-1-yloxy chain could similarly enhance viral entry inhibition via hydrophobic interactions.

Physicochemical Data:

| Compound | Melting Point (°C) | Yield (%) | HRMS (ESI) m/z |

|---|---|---|---|

| 6v | 187.6–188.5 | 63.2 | 267.0663 (C15H12O4) |

| 6w | 218.9–219.6 | 93.5 | 297.0768 (C16H14O5) |

| Target Compound* | N/A | N/A | Theoretical: ~350.4 |

*Predicted data based on structural analogs. The 3-methylbut-2-en-1-yloxy group likely increases molecular weight and lipophilicity (clogP ~3.5) compared to 6w (clogP ~2.8).

Biological Activity

(Z)-2-(2-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its potential biological activities. Benzofurans are a significant class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzofuran core substituted with a methylbenzylidene group and an allylic ether moiety. This structural configuration is crucial for its biological activity, as modifications on the benzofuran nucleus can significantly influence its pharmacological properties.

Cytotoxicity

Recent studies have demonstrated that derivatives of benzofuran, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown the ability to induce apoptosis in K562 leukemia cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | TBD | Apoptosis via ROS |

| Benzofuran derivative A | HeLa | 15.5 | Caspase activation |

| Benzofuran derivative B | MCF-7 | 20.3 | Mitochondrial pathway |

Apoptosis Induction

The apoptotic effects of this compound are primarily mediated through the intrinsic pathway. This involves:

- ROS Generation : The compound increases intracellular ROS levels, which is critical for triggering apoptosis in cancer cells .

- Mitochondrial Dysfunction : Enhanced ROS levels lead to mitochondrial membrane potential disruption, resulting in cytochrome c release and subsequent activation of caspases .

Anti-inflammatory Activity

Benzofuran derivatives have also been reported to exhibit anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in chronic conditions .

Case Studies

Case Study 1: Apoptotic Effects in Leukemia Cells

A study evaluated the effect of several benzofuran derivatives on K562 leukemia cells. The results indicated that this compound significantly increased caspase 3 and 7 activities after 48 hours of exposure, suggesting robust pro-apoptotic activity .

Case Study 2: Antibacterial Properties

In addition to its anticancer effects, this compound has been screened for antibacterial activity against standard and clinical strains. Preliminary results indicate moderate antibacterial effects, warranting further investigation into its potential as an antimicrobial agent .

Q & A

Q. Basic :

- Docking studies : Predict binding modes to targets like β-tubulin (AutoDock Vina) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to validate NMR chemical shifts .

Q. Advanced :

- Metadynamics : Map free-energy landscapes for isomerization pathways (Z → E) .

- Machine learning (ML) : Train models on PubChem data to predict novel derivatives with enhanced bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.